molecular formula C15H15BrN2O2 B2813176 5-(4-bromophenyl)-N-cyclopentylisoxazole-3-carboxamide CAS No. 903330-22-3

5-(4-bromophenyl)-N-cyclopentylisoxazole-3-carboxamide

Cat. No. B2813176
CAS RN: 903330-22-3
M. Wt: 335.201
InChI Key: BHAJUMRXYXNYMT-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.) and its key functional groups .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would include the detailed step-by-step process, the reagents and conditions required for each step, and the mechanism of each reaction.


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes identifying the reagents and conditions required for the reactions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Mitochondrial Complex I Modulation

X-Ray Crystallography and Solid-State Chemistry

Plant Hormone Research

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve exploring new synthetic routes, finding new applications for the compound, or investigating its properties in more detail .

properties

IUPAC Name

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAJUMRXYXNYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide

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